N-(2-chloro-4-methylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
The compound N-(2-chloro-4-methylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (hereafter referred to as the target compound) is a thieno[3,2-d]pyrimidinone derivative with a molecular formula of C₂₃H₂₀ClN₃O₂S₂ and a molecular weight of 470.002 g/mol . Its structure features a bicyclic thienopyrimidinone core substituted with a methyl group at position 3, a phenyl group at position 7, and a sulfanyl acetamide moiety linked to a 2-chloro-4-methylphenyl group.
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S2/c1-13-8-9-17(16(23)10-13)24-18(27)12-30-22-25-19-15(14-6-4-3-5-7-14)11-29-20(19)21(28)26(22)2/h3-11H,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUPBHNMFBWCMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-4-methylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is C23H20ClN3O2S2, with a molecular weight of 470.01 g/mol. The structure features a thieno[3,2-d]pyrimidine core linked to a chloro-substituted phenyl group and a sulfanyl acetamide moiety.
Anticancer Activity
Recent studies have highlighted the compound's anticancer potential , particularly against various cancer cell lines. For instance:
-
In Vitro Studies :
- The compound exhibited significant cytotoxicity against liver cell carcinoma (HepG2) and prostate cancer (PC-3) cell lines with IC50 values ranging from 0.075 to 6.96 µM for different derivatives. Notably, derivatives with electron-donating groups like methyl showed enhanced activity .
- Mechanistic studies demonstrated that the compound induces apoptosis via caspase activation and causes S phase cell cycle arrest .
- Structure-Activity Relationship (SAR) :
The anticancer effects are attributed to several mechanisms:
- Kinase Inhibition : The compound has been shown to inhibit key signaling pathways involved in cancer progression, such as VEGFR-2 and AKT pathways .
- Apoptosis Induction : The activation of caspases indicates that the compound triggers programmed cell death in cancer cells .
Case Studies
Several studies have investigated the biological activity of similar compounds within the same class:
- Study on Thiophene Derivatives : A related study found that thiophene derivatives displayed potent antiproliferative activity against liver cancer cells by inhibiting VEGFR-2 and AKT pathways, similar to what was observed with N-(2-chloro-4-methylphenyl)-2-{...}acetamide .
- Comparative Analysis : A comparative analysis showed that modifications in the phenyl ring significantly altered the potency against various cancer cell lines, suggesting that careful structural optimization can enhance therapeutic efficacy .
Data Table
| Compound Name | IC50 (µM) | Target Pathway | Mechanism of Action |
|---|---|---|---|
| N-(...)-acetamide | 0.075 | VEGFR-2 | Kinase inhibition |
| N-(...)-acetamide | 6.96 | AKT | Apoptosis induction |
| Related Thiophene Derivative | 0.126 | VEGFR-2 | Caspase activation |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds similar to N-(2-chloro-4-methylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exhibit significant anticancer properties. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that thieno[3,2-d]pyrimidine derivatives possess cytotoxic activity against several cancer cell lines. The specific compound was tested against breast cancer cells and showed a reduction in cell viability by 70% at a concentration of 10 µM, indicating its potential as a lead compound for further development in anticancer therapies .
1.2 Antimicrobial Properties
The compound also exhibits antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
Case Study:
In a study assessing the antimicrobial efficacy of thieno[3,2-d]pyrimidine derivatives, the compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL, respectively .
Agricultural Applications
2.1 Herbicidal Activity
this compound has been investigated for its herbicidal properties. Its application can lead to effective weed control without harming crop yields.
Case Study:
A patent describes the use of thieno[3,2-d]pyrimidine derivatives as herbicides with low toxicity to non-target plants while effectively controlling weed species such as Amaranthus and Chenopodium. Field trials indicated a 90% reduction in weed biomass when applied at recommended rates .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its efficacy. Modifications to the thieno[3,2-d]pyrimidine core and substituents on the aromatic rings can enhance biological activity.
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased potency against cancer cells |
| Alteration of sulfur moiety | Enhanced antimicrobial activity |
| Variation in alkyl chain length | Improved herbicidal properties |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table summarizes key differences between the target compound and its analogs:
Key Observations:
Core Heterocycle: The target compound and the analog in share the thieno[3,2-d]pyrimidinone core, which is distinct from the pyridine core in and the dihydropyrimidine in .
Substituent Effects :
- Halogenated Aryl Groups : The target compound’s 2-chloro-4-methylphenyl group differs from the 2,3-dichlorophenyl in and the 4-chlorophenyl in . Chlorine substitution at the ortho position (target compound) may sterically hinder interactions compared to para-substituted analogs .
- Electron-Withdrawing Groups : The trifluoromethyl group in increases lipophilicity and metabolic stability compared to the methyl group in the target compound .
Synthetic Efficiency :
Spectral and Crystallographic Data
- NMR and IR Profiles: The target compound’s structure is corroborated by supplier data , while analogs like 13a and 13b in show distinct IR peaks for cyano (2214 cm⁻¹) and carbonyl (1664 cm⁻¹) groups, absent in the target. The dihydropyrimidine analog exhibits a downfield-shifted NH proton at δ 12.50 ppm, indicative of strong hydrogen bonding, unlike the target compound’s acetamide NH .
- Crystal Packing: Crystal structures of diaminopyrimidine analogs (e.g., ) reveal hydrogen-bonding networks involving NH₂ groups, which are absent in the target compound. This difference may influence solubility and crystallinity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves coupling a thieno[3,2-d]pyrimidinone core with a sulfanyl-acetamide derivative. Key steps include optimizing solvent systems (e.g., DMF or dichloromethane) and catalysts (e.g., carbodiimides like EDC·HCl). For example, analogous compounds achieved 80% yields using EDC·HCl with triethylamine in dichloromethane at 273 K . Purification via column chromatography (silica gel, ethyl acetate/hexane) is common. Monitoring reaction progress with TLC and confirming intermediates via -NMR (e.g., δ 10.10 ppm for NHCO ) improves reproducibility.
Q. How is the molecular structure confirmed, and what analytical techniques are critical?
- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation, revealing dihedral angles between aromatic rings (e.g., 65.2° between chlorophenyl and difluorophenyl groups in related acetamides ). Complementary techniques include:
- - and -NMR for functional group identification (e.g., SCH at δ 4.12 ppm ).
- High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H] at m/z 344.21 ).
- IR spectroscopy for carbonyl (C=O) and amide (N-H) stretching frequencies.
Q. What are the recommended protocols for purity assessment and elemental analysis?
- Methodological Answer : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%). Elemental analysis (C, H, N, S) should align with theoretical values within ±0.4% (e.g., C: 45.29% vs. 45.36% calculated ). Combustion analysis or CHNS microanalyzers are standard.
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity and mechanism of action?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) can predict binding modes. QSAR models prioritize substituents enhancing affinity—e.g., sulfonyl groups improving hydrophobic interactions. MD simulations (NAMD/GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories. Validate predictions with in vitro assays (e.g., kinase inhibition IC) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies in IC values may arise from assay conditions (e.g., ATP concentrations in kinase assays). Standardize protocols:
- Use identical cell lines (e.g., HEK293 vs. HeLa).
- Control for solvent effects (DMSO ≤0.1%).
- Validate with orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity). Cross-reference with structural analogs (e.g., pyrazolo[4,3-d]pyrimidine derivatives ) to identify SAR trends.
Q. How do crystallographic studies inform conformational stability and intermolecular interactions?
- Methodological Answer : X-ray data reveal intramolecular hydrogen bonds (e.g., N–H⋯N in pyrimidine-thieno rings ) stabilizing folded conformations. Intermolecular interactions (e.g., C–H⋯O and π-π stacking) influence packing modes. Compare unit cell parameters (e.g., monoclinic P2/c, a = 18.220 Å ) with DFT-optimized geometries to validate computational models.
Q. What are the safety protocols for handling this compound in vitro?
- Methodological Answer : Follow GHS guidelines for acetamide derivatives:
- Use PPE (gloves, goggles) to avoid skin/eye contact (wash with soap/water for 15 minutes if exposed ).
- Conduct toxicity screening (e.g., Ames test for mutagenicity).
- Store in airtight containers at 4°C, away from oxidizers.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
